molecular formula C9H10O4 B161275 Methyl 2,4-dihydroxyphenylacetate CAS No. 67828-42-6

Methyl 2,4-dihydroxyphenylacetate

Cat. No. B161275
CAS RN: 67828-42-6
M. Wt: 182.17 g/mol
InChI Key: FSSXHUOFRDFPMF-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxyphenylacetate is a chemical compound with the molecular formula C9H10O4 . It is a white to brown solid .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-dihydroxyphenylacetate is represented by the InChI code 1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

Methyl 2,4-dihydroxyphenylacetate is a white to brown solid . It has a molecular weight of 182.18 . The compound is stored at +4°C or in a refrigerator . .

Scientific Research Applications

Phenylacetic Acid Derivatives and Antimicrobial Activity

Methyl 2,4-dihydroxyphenylacetate is a derivative of phenylacetic acid. Research on Curvularia lunata, a type of fungus, has isolated compounds including methyl 2-acetyl-3,5-dihydroxyphenylacetate. These compounds, however, demonstrated no antimicrobial or antioxidant activity, unlike 4-epiradicinol, another compound isolated from the same fungus (Varma et al., 2006).

Neurotransmitter Analysis

In neuroscientific research, a method for determining 3,4-dihydroxyphenylacetic acid (a related compound) in mouse brain homogenate was developed. This method, involving high-performance liquid chromatography with fluorimetric detection, is significant for studying neurotransmitters like dopamine and serotonin (De Benedetto et al., 2014).

Antiviral Properties

Methyl 3, 4-dihydroxyphenylacetate has shown potential in antiviral therapies. It was found to inhibit enterovirus 71 (EV71) replication in rhabdomyosarcoma cells, suggesting its potential as a novel compound for antiviral treatments (Zhang et al., 2012).

Synthesis of Hydroxytyrosol

The compound has been used in the synthesis of hydroxytyrosol, an important natural product. This research provided a new method for synthesizing hydroxytyrosol, which has various applications, especially in the pharmaceutical and food industries (Da, 2012).

Metabolism Studies

Methyl 2,4-dihydroxyphenylacetate and its derivatives are often used in studies related to metabolism and enzymatic reactions, particularly in understanding the metabolism of certain drugs and neurotransmitters in various organisms, including humans and animals (Alton & Goodall, 1969).

Mechanism of Action

Target of Action

Methyl 2,4-dihydroxyphenylacetate is a natural product isolated from Nigella damascena seeds

Mode of Action

It is known to exhibit selective phytotoxic effects , but the specific interactions with its targets and the resulting changes are not well-understood

Biochemical Pathways

Given its phytotoxic effects , it may interfere with certain plant metabolic pathways, but the specifics are not well-defined. More research is needed to understand the downstream effects of these interactions.

Result of Action

Its known phytotoxic effects suggest it may have an impact on plant cells , but the specifics are not well-understood

properties

IUPAC Name

methyl 2-(2,4-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXHUOFRDFPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070667
Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxyphenylacetate

CAS RN

67828-42-6
Record name (2,4-Hydroxyphenyl)acetic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67828-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Benzeneacetic acid, 2,4-dihydroxy-, methyl ester
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Record name Methyl 2,4-dihydroxyphenylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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